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Compound of Interest

Compound Name: Cephaloridine

Cat. No.: B1668813 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early clinical and laboratory

studies that established the efficacy profile of Cephaloridine, a first-generation semisynthetic

cephalosporin. Cephaloridine was notable for its broad spectrum of activity but also for its

significant dose-dependent nephrotoxicity, which ultimately limited its clinical use.[1][2] This

document synthesizes data from foundational studies, detailing its antimicrobial properties,

clinical outcomes, pharmacokinetic profile, and the biochemical mechanisms underlying its

adverse effects.

Antibacterial Mechanism of Action
Cephaloridine is a beta-lactam antibiotic that exerts its bactericidal effect by interfering with

the synthesis of the bacterial cell wall.[3] The core mechanism involves binding to and

inactivating penicillin-binding proteins (PBPs), which are enzymes crucial for the final stages of

peptidoglycan assembly.[3] This inactivation prevents the cross-linkage of peptidoglycan

chains, compromising the structural integrity of the cell wall and leading to cell lysis.[3]
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Cephaloridine's mechanism of action on bacterial cell walls.

Early Clinical Efficacy
Initial clinical trials in the 1960s demonstrated Cephaloridine's effectiveness against a range of

infections, particularly those caused by Gram-positive and select Gram-negative organisms.[4]

[5][6] It was used to treat urinary tract infections, lower respiratory tract infections like

pneumococcal pneumonia, and various staphylococcal and streptococcal infections.[6]

Key Clinical Trial Data
A notable early study evaluated Cephaloridine in 30 patients, including 19 with moderate to

severe renal impairment.[4][5] The findings from this trial are summarized below.
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Indication Pathogen(s) Patient Cohort Outcome Citation

Various

Infections

Staphylococcus

pyogenes

Part of 30-patient

study

Infection

Eradicated
[4][5]

Urinary Tract

Infections

Escherichia coli

or Aerobacter

aerogenes

(single species)

Part of 30-patient

study

Infection

Eradicated
[4][5]

Urinary Tract

Infections

Mixed bacterial

species

Part of 30-patient

study
Treatment Failed [4][5]

Generalized

Pustular

Psoriasis (GPP)

Staphylococcus

aureus

(coagulase-

positive)

7 patients

6 of 7 patients

successfully

treated (with

cloxacillin)

[1]

In Vitro Spectrum of Activity
Laboratory studies confirmed Cephaloridine's broad-spectrum activity. It was shown to be

effective against penicillin-sensitive and penicillin-resistant Staphylococcus aureus,

Streptococcus pyogenes, Streptococcus pneumoniae, Escherichia coli, and Klebsiella.[6][7][8]
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Bacterial Species In Vitro Susceptibility

Staphylococcus aureus (penicillinase-producing) Susceptible[8]

Staphylococcus pyogenes Susceptible[4][5]

Streptococcus pneumoniae Susceptible[6][7]

Bacillus subtilis Susceptible[6]

Escherichia coli Susceptible[7][8]

Klebsiella pneumoniae Susceptible[7][8]

Proteus mirabilis Susceptible[9]

Salmonella spp. Susceptible[6][7]

Shigella spp. Susceptible[6]

Pharmacokinetics and Dosage
Cephaloridine is poorly absorbed after oral administration and was therefore administered via

intramuscular or intravenous injection.[3][6]
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Parameter Value Citation

Administration
Intramuscular (IM) or

Intravenous (IV)
[3]

Protein Binding 10% to 20% [3]

Peak Plasma Concentration

(0.5 g IM dose)
~15 µg/mL [3]

Peak Plasma Concentration

(1.0 g IM dose)
~30 µg/mL [3]

Peak Serum Concentration (in

mice)
83 µg/mL (within 30 min) [8]

Excretion
~75% of dose excreted

unchanged in urine
[3]

Elimination Route Primarily glomerular filtration [3]

Typical Dosage (Respiratory

Infections)

2 g during attack phase, 1 g for

maintenance
[10]

Experimental Protocols
Protocol from a 1966 Clinical Efficacy Trial
This section outlines the methodology from a representative early clinical study of

Cephaloridine.[4][5]
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Workflow of a 1966 Cephaloridine clinical trial.

Patient Population: The study enrolled 30 selected patients with active bacterial infections. A

significant subset of this group (19 patients) had moderate to severe impairment of renal
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function.[4][5]

Inclusion Criteria: Patients were selected based on infections caused by organisms

suspected to be sensitive to Cephaloridine, such as Staphylococcus pyogenes and certain

Gram-negative bacilli in urinary tract infections.[4][5]

Drug Administration and Dosage: Cephaloridine was administered parenterally. Dosing

regimens were adjusted based on the patient's renal function to prevent accumulation.[4][5]

Monitoring and Endpoints: The primary endpoint was the bacteriological and clinical cure of

the infection. This was assessed by follow-up cultures of relevant specimens (e.g., urine,

blood) and observation of clinical signs and symptoms. Patients were also monitored for

adverse effects, including superinfections.[4][5]

Mechanism of Nephrotoxicity
The clinical utility of Cephaloridine was severely hampered by its dose-dependent

nephrotoxicity, which causes acute proximal tubular necrosis.[1][11] This toxicity is not a class

effect for all early cephalosporins but is specific to Cephaloridine's chemical structure and

interaction with renal transporters.[1][9]

The mechanism is initiated by the active transport of Cephaloridine from the blood into the

proximal tubular cells of the kidney via the organic anion transporter 1 (OAT1).[6][11] Because

Cephaloridine exists as a zwitterion, its efflux across the luminal membrane back into the

tubular fluid is restricted.[6] This leads to a high intracellular accumulation of the drug.[6][11]

The resulting high concentrations are believed to induce oxidative stress, characterized by the

depletion of reduced glutathione and an increase in lipid peroxidation, ultimately leading to cell

death and tubular necrosis.[11]
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Biochemical pathway of Cephaloridine-induced nephrotoxicity.

Conclusion
Early clinical and laboratory investigations established Cephaloridine as a potent, broad-

spectrum antibiotic effective against many common pathogens of the era.[4][6][8] However, its

therapeutic window was narrow due to a significant risk of severe, dose-dependent renal
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toxicity.[1][11] The unique mechanism of active transport into and subsequent accumulation

within renal proximal tubular cells was a critical liability.[6] These findings were pivotal in

guiding the development of subsequent generations of cephalosporins, which were designed to

retain broad-spectrum efficacy while minimizing the potential for nephrotoxicity.[2][9]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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